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molecular formula C7H8Cl2N2 B8513769 2,3-Diamino-5,6-dichlorotoluene

2,3-Diamino-5,6-dichlorotoluene

Cat. No. B8513769
M. Wt: 191.05 g/mol
InChI Key: LLSKXUJDISAQFP-UHFFFAOYSA-N
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Patent
US05783572

Procedure details

A mixture of 2,3-diamino-5,6-dichlorotoluene (21.6 g, 0.137 mol) and oxalic acid (18.45 g, 0.206 mol) in hydrochloric acid (4M, 900 mL) was heated at reflux for 6 hours, cooled and filtered. The dark brown solid was suspended in diethyl ether, filtered and washed with more ether to give 1,4-dihydro-6,7-dichloro-5-methyl-quinoxaline-2,3-dione (22.06 g, 66%). 1H NMR (300 MHz, DMSO) 2.40 (3H, s), 7.14 (1H, s), 11.37 (1H, s), 11.94 (1H, s).
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
18.45 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([NH2:8])=[CH:6][C:5]([Cl:9])=[C:4]([Cl:10])[C:3]=1[CH3:11].[C:12](O)(=[O:16])[C:13](O)=[O:14]>Cl>[Cl:10][C:4]1[C:3]([CH3:11])=[C:2]2[C:7](=[CH:6][C:5]=1[Cl:9])[NH:8][C:13](=[O:14])[C:12](=[O:16])[NH:1]2

Inputs

Step One
Name
Quantity
21.6 g
Type
reactant
Smiles
NC1=C(C(=C(C=C1N)Cl)Cl)C
Name
Quantity
18.45 g
Type
reactant
Smiles
C(C(=O)O)(=O)O
Name
Quantity
900 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with more ether

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=C2NC(C(NC2=CC1Cl)=O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 22.06 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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